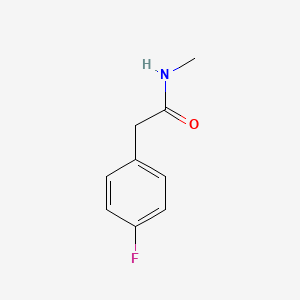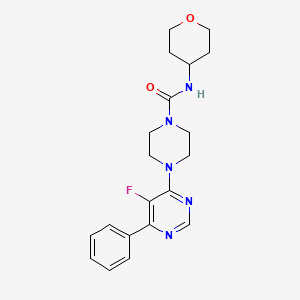
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. It has also been shown to inhibit the activity of the receptor CXCR4, which is involved in the migration of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide are still being studied. However, it has been shown to have various effects on the body, including reducing the proliferation of cancer cells, inhibiting viral replication, and reducing pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide in lab experiments include its potential applications in medicinal chemistry research, its ability to inhibit various enzymes and receptors, and its promising results in inhibiting the proliferation of cancer cells. However, the limitations of using this compound in lab experiments include its high cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide. One direction is to further study its potential applications in medicinal chemistry research, particularly in the development of anticancer and antiviral drugs. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide involves the reaction of 5-fluoro-6-phenylpyrimidine-4-amine with 4-(oxan-4-yl)piperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has shown potential applications in medicinal chemistry research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the proliferation of cancer cells. It has also been studied for its antiviral properties and has shown activity against various viruses such as HIV, HCV, and influenza. Additionally, this compound has been studied for its potential use as an analgesic and has shown activity in reducing pain.
Propiedades
IUPAC Name |
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-17-18(15-4-2-1-3-5-15)22-14-23-19(17)25-8-10-26(11-9-25)20(27)24-16-6-12-28-13-7-16/h1-5,14,16H,6-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPWAHOYHFLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)
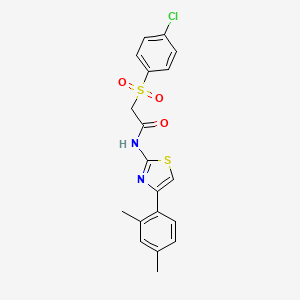

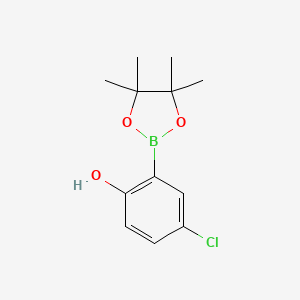

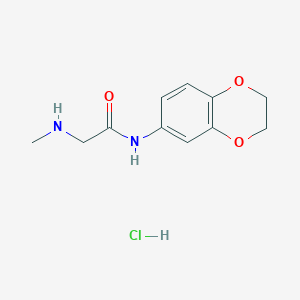

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)

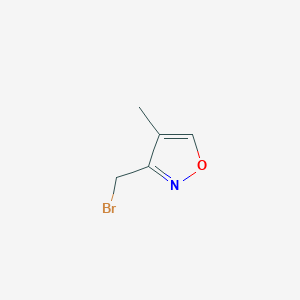
![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
![1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2939903.png)
